N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
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Overview
Description
N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole moiety, a pyrimidine ring, and a pyrrolidine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzo[d]thiazole with a suitable pyrimidine derivative under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamides: These compounds share a similar pyrimidine and thiazole structure but differ in their substituents.
2-anilino-4-(thiazol-5-yl)pyrimidine: This compound is another pyrimidine derivative with a thiazole ring, used as a kinase inhibitor.
Uniqueness
N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-11-20-13-8-12(4-5-15(13)24-11)21-17(23)14-9-16(19-10-18-14)22-6-2-3-7-22/h4-5,8-10H,2-3,6-7H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOSVDCVMBHUGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=NC=N3)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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